molecular formula C14H17ClN4OS B2791648 5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide CAS No. 2034205-39-3

5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide

Cat. No.: B2791648
CAS No.: 2034205-39-3
M. Wt: 324.83
InChI Key: HUAHAXXZYHBOEG-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a carboxamide group, a piperidine ring, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the core thiophene ring. The thiophene ring is chlorinated to introduce the chlorine atom at the 5-position. Subsequently, the carboxamide group is introduced through a reaction with an appropriate amine derivative.

The piperidine ring is synthesized separately and then coupled with the thiophene derivative. The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and an appropriate diketone. The final step involves coupling the pyrazole-substituted piperidine with the chlorinated thiophene carboxamide under suitable conditions, such as using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBt) in a dimethylformamide (DMF) medium in the presence of triethylamine as a catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a pyrazole and piperidine moiety makes it a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4OS/c1-9-8-13(18-17-9)19-6-4-10(5-7-19)16-14(20)11-2-3-12(15)21-11/h2-3,8,10H,4-7H2,1H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAHAXXZYHBOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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